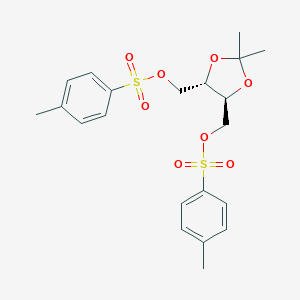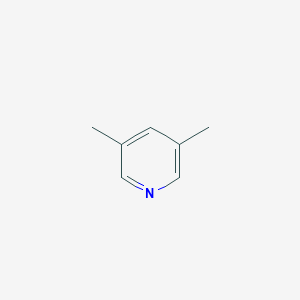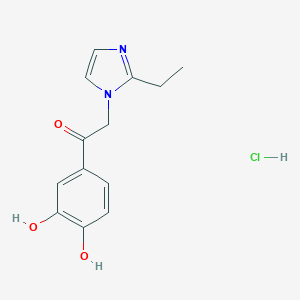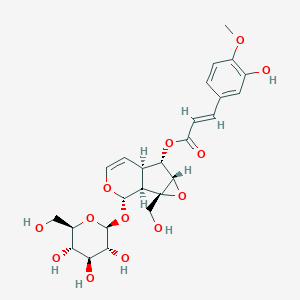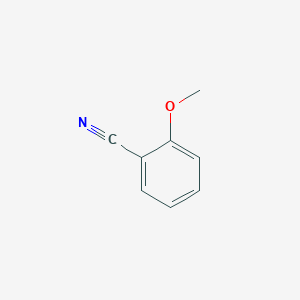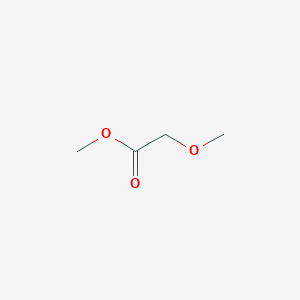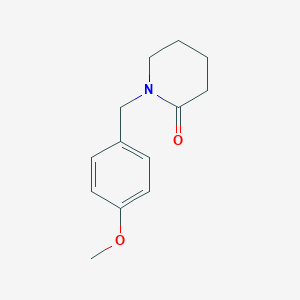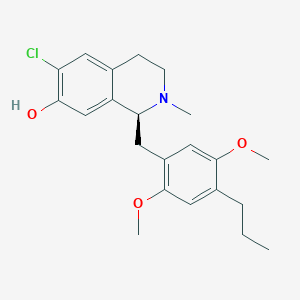
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Ro 60-0175, is a chemical compound that belongs to the family of tetrahydroisoquinoline alkaloids. It was first synthesized in 1988 by a team of researchers led by Dr. J. P. Overington at F. Hoffmann-La Roche Ltd. in Switzerland. Since then, Ro 60-0175 has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been shown to modulate the activity of other neurotransmitter systems, which may contribute to its overall effects.
Biochemical And Physiological Effects
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and gene expression. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on mood and motivation. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to affect the expression of genes involved in neuronal plasticity and survival, which may have implications for its potential use in treating neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function and regulation of this receptor, as well as its interactions with other neurotransmitter systems. However, one limitation of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is that it is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several potential future directions for research on 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on mood and motivation, which may have implications for its use in treating psychiatric disorders such as depression and addiction. Overall, 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis method of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 involves the condensation of 2,5-dimethoxy-4-propylbenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed and oxidized to yield 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 in high yield and purity.
Scientific Research Applications
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
properties
CAS RN |
139485-39-5 |
|---|---|
Product Name |
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(1S)-6-chloro-1-[(2,5-dimethoxy-4-propylphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28ClNO3/c1-5-6-15-11-22(27-4)16(12-21(15)26-3)10-19-17-13-20(25)18(23)9-14(17)7-8-24(19)2/h9,11-13,19,25H,5-8,10H2,1-4H3/t19-/m0/s1 |
InChI Key |
MGBDPWBQYMLBMQ-IBGZPJMESA-N |
Isomeric SMILES |
CCCC1=CC(=C(C=C1OC)C[C@H]2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
synonyms |
6-chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline BW 736C BW 737C BW 737C89 BW-736C BW-737C BW-737C89 BW737C89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



